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Introduction

NVR 3-778 is a first-in-class, orally bioavailable capsid assembly modulator (CAM) designed
for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3][4] Its mechanism of action
involves binding to the HBV core protein (HBc), which leads to the misdirection of capsid
assembly. This results in the formation of non-functional capsids that are devoid of the viral
pregenomic RNA (pgRNA), thereby inhibiting viral replication and the production of both HBV
DNA and HBV RNA-containing particles.[1][2][5][6] Preclinical studies have demonstrated the
efficacy of NVR 3-778 in reducing viral loads in humanized mouse models, making it a
promising candidate for further development.[1][7][8]

These application notes provide a detailed experimental protocol for the evaluation of NVR 3-
778 in HBV-infected humanized mice, specifically the urokinase-type plasminogen
activator/severe combined immunodeficiency (UPA/SCID) model. This document is intended to
guide researchers in the design and execution of preclinical efficacy and mechanism-of-action
studies.

Signaling Pathway of NVR 3-778

The following diagram illustrates the proposed mechanism of action of NVR 3-778 in inhibiting
HBV replication.
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Caption: Mechanism of NVR 3-778 action.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating NVR 3-778 in
HBV-infected humanized mice.
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Caption: Experimental workflow.
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Detailed Experimental Protocols

Generation and Maintenance of uPA/SCID Humanized
Mice

e Mouse Strain: uPA/SCID mice are utilized due to their compromised immune system and an

induced liver injury that provides a selective advantage for the engraftment and proliferation
of transplanted human hepatocytes.[9][10][11]

e Human Hepatocyte Transplantation:
o Cryopreserved primary human hepatocytes are thawed and prepared for injection.

o Approximately 0.5-1.0 x 1076 viable human hepatocytes in a suitable infusion medium are
transplanted into 2-4 week old uPA/SCID mice via intrasplenic injection.[12]

o Confirmation of Engraftment:

o The level of human hepatocyte engraftment (chimerism) is monitored by measuring the
concentration of human albumin in the mouse serum using a human-specific ELISA kit.[1]
[12]

o Mice with serum human albumin levels of =1 mg/mL are typically considered well-
engrafted and suitable for HBV infection studies. This level of chimerism is usually
achieved 8-12 weeks post-transplantation.[1]

HBYV Infection of Humanized Mice

e Inoculum:

o The HBV inoculum can be derived from the serum of a previously infected humanized
mouse with a high viral titer or from concentrated cell culture supernatants of HBV-
producing cell lines.

o The inoculum should be tittered to determine the genome equivalents (GE/mL).

o |nfection Procedure:
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o Engrafted humanized mice are infected via intravenous (retro-orbital or tail vein) or
intraperitoneal injection of the HBV inoculum. A typical inoculum dose is 1 x 10"7 HBV

genome equivalents per mouse.[1][12]

o Following infection, mice are monitored for the establishment of a stable, high-titer HBV
infection, which typically occurs within 8-12 weeks.[1]

o Serum HBV DNA levels are quantified weekly or bi-weekly by gPCR to monitor the kinetics
of infection.

NVR 3-778 Formulation and Administration

e Formulation:

o NVR 3-778 is formulated for oral administration. A common vehicle for oral gavage in mice
is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

o The compound should be formulated as a homogenous suspension.
e Dosage and Administration:

o Based on preclinical studies, a recommended dosage of NVR 3-778 is 40 mg/kg,
administered twice daily (BID) via oral gavage.[4]

o The administration volume should be appropriate for the size of the mouse (e.g., 10
mL/kg).

o Avehicle control group receiving the formulation without the active compound should be
included in all studies.

Treatment duration can range from 4 to 12 weeks, depending on the study objectives.

o

In-life Monitoring and Sample Collection

¢ Clinical Monitoring:

o Mice should be monitored daily for clinical signs of toxicity, including changes in body

weight, activity, and overall appearance.
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» Blood Sampling:

o Blood samples (approximately 50 L) are collected weekly or bi-weekly from the tail vein
or retro-orbital sinus for the analysis of serum viral markers and biochemistry.

» Euthanasia and Tissue Collection:
o At the end of the treatment period, mice are euthanized.
o Terminal blood is collected for serum preparation.
o The liver is harvested and divided into sections for various analyses:
» Snap-frozen in liquid nitrogen for DNA, RNA, and protein extraction.
» Fixed in 10% neutral buffered formalin for histology and immunohistochemistry.

» Fixed in glutaraldehyde for electron microscopy.

Key Experimental Readouts and Methodologies
Quantification of Viral Markers

Parameter Sample Type Methodology
HBYV DNA Serum, Liver Quantitative PCR (qPCR)
] Reverse Transcription gPCR

HBV RNA Serum, Liver

(RT-gPCR)

] gPCR following specific

cccDNA Liver ]

extraction protocols

Enzyme-Linked
HBsAg Serum

Immunosorbent Assay (ELISA)

Enzyme-Linked
HBeAg Serum

Immunosorbent Assay (ELISA)

e (PCR for HBV DNA and cccDNA:
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o DNA is extracted from serum or liver tissue using commercial kits.

o For cccDNA quantification, a modified Hirt extraction protocol followed by T5 exonuclease
treatment is recommended to remove contaminating viral replicative intermediates.[3]

o Representative gPCR primers and probes for total HBV DNA and cccDNA are provided
below. The use of a human housekeeping gene (e.g., RPP30) is recommended for
normalization of liver DNA.[3][13]

Target Primer/Probe Sequence (5' to 3')
) CCGTCTGTGCCTTCTCATCT
Total HBV DNA Forward Primer G
] AGTCCAAGAGTCCTCTTATG

Reverse Primer

TAAGACCTT

FAM-
Probe CCGTGTGCACTTCGCTTCA

CCTCTGC-TAMRA

cccDNA Forward Primer Flanking the gap region
Reverse Primer Flanking the gap region
Probe Spanning the gap region
Human RPP30 Forward Primer GATTTGGACCTGCGAGCG
Reverse Primer GCGGCTGTCTCCACAAGT

FAM-
Probe CTGACCTGAAGGCTCTGCG

CG-TAMRA

Analysis of Capsid Assembly

o Electron Microscopy (EM):

o Liver tissue is fixed in 2.5% glutaraldehyde, post-fixed in osmium tetroxide, dehydrated,
and embedded in resin.
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o Ultrathin sections are stained with uranyl acetate and lead citrate and examined with a
transmission electron microscope to visualize HBV capsids and assess morphological
changes induced by NVR 3-778.[8][14][15][16][17]

o Confocal Microscopy:

[¢]

Formalin-fixed, paraffin-embedded liver sections are deparaffinized and rehydrated.

[¢]

Antigen retrieval is performed, and sections are incubated with a primary antibody against
HBV core protein (HBc).

[¢]

A fluorescently labeled secondary antibody is used for detection.

[e]

Sections are counterstained with a nuclear stain (e.g., DAPI) and imaged using a confocal
microscope to observe the subcellular localization and aggregation of HBc.

Toxicity Assessment

e Serum Biochemistry:

o Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate
aminotransferase (AST) are measured to monitor for potential hepatotoxicity.

o Histopathology:

o Formalin-fixed liver sections are stained with hematoxylin and eosin (H&E) to assess for
any drug-induced liver injury, inflammation, or other pathological changes.

o Other organs (e.g., kidney, spleen) can also be examined for signs of toxicity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison
between treatment groups. An example data summary table is provided below.
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Serum HBV Change in .
Liver cccDNA
Treatment DNA (log10 Serum HBsAg .
N (copies/lhuman
Group GE/mL) at (log10 IU/mL)
. hepatocyte)
Week 4 from Baseline
Vehicle Control 6 85+0.5 +0.2+0.1 5215
NVR 3-778 (40
6 6.2+0.7 -15+£04 1.8+£0.6*

mg/kg BID)

*p < 0.05 compared to vehicle control. Data are presented as mean * standard deviation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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